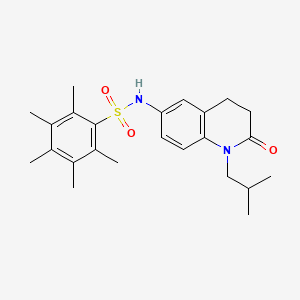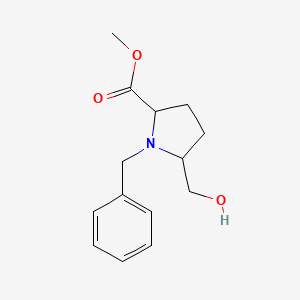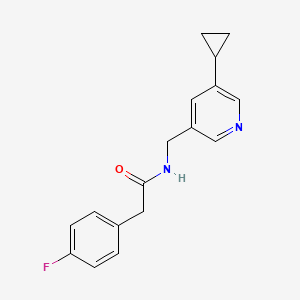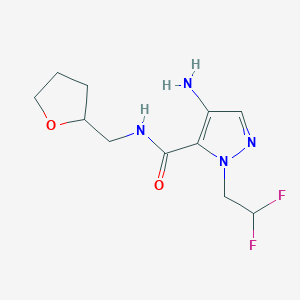
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Quinones Synthesis
A study highlighted the synthesis of new heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride, resulting in compounds with bactericidal activities. This approach underscores the potential of structurally similar compounds for synthesizing bioactive molecules with antimicrobial properties (Yanni, 1991).
Lck Kinase Inhibitors
Research discovered a new class of inhibitors for lck kinase, starting from an imidazo[4,5-h]isoquinolin-7,9-dione structure. This work illustrates the application of similar compounds in the development of therapeutic agents targeting specific enzymes involved in disease processes (Snow et al., 2002).
Chymase Inhibition
A series of 3-phenylsulfonylquinazoline-2,4-dione derivatives were synthesized and evaluated for their inhibitory effect on human heart chymase. The study provided insights into the structure-activity relationship of these compounds, indicating their therapeutic potential in cardiovascular diseases (Fukami et al., 2000).
Antimicrobial Evaluation
Another investigation described the synthesis of tetrahydroquinazoline derivatives of benzo[b]thiophene and their antimicrobial activity. This exemplifies the broader applicability of compounds with a quinazoline core in creating new antimicrobial agents (Bhatt et al., 2015).
Biological Applications
The synthesis and biological applications of novel compounds containing lawsone, using halo-reagents, were explored. This research illustrates the versatility of halo-reagents in constructing complex molecules with potential antioxidant and antitumor activities (Hassanien et al., 2022).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (CDKs), which are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .
Mode of Action
These compounds could potentially interact with CDKs, inhibiting their activity and thus affecting cell proliferation .
Biochemical Pathways
The inhibition of CDKs can affect various biochemical pathways, including those involved in cell cycle progression and apoptosis .
Result of Action
The inhibition of CDKs can lead to alterations in cell cycle progression, potentially inducing apoptosis in cancer cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "2-phenylethylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-chlorobenzoic acid in ethanol and add hydrazine hydrate.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and filter the resulting solid.", "d. Dissolve the solid in chloroform and add acetic anhydride.", "e. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the resulting solid.", "g. Dissolve the solid in water and add sodium bicarbonate.", "h. Extract the mixture with chloroform and dry the organic layer over sodium sulfate.", "i. Evaporate the solvent to obtain 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-phenylethylamine in chloroform and add phosphorus oxychloride.", "b. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and add 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "d. Heat the mixture under reflux for 4 hours.", "e. Cool the mixture and filter the resulting solid.", "f. Dissolve the solid in ethanol and add sodium hydroxide.", "g. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the resulting solid.", "i. Wash the solid with water and dry to obtain 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207018-09-4 |
Molekularformel |
C24H17ClN4O3 |
Molekulargewicht |
444.88 |
IUPAC-Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-8-4-7-16(13-18)21-27-22(32-28-21)17-9-10-19-20(14-17)26-24(31)29(23(19)30)12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,26,31) |
InChI-Schlüssel |
FAJIMEXHJWDFGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)

![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2688550.png)
![4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)





